molecular formula C19H17ClN2O4 B2386291 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 946210-43-1

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2386291
CAS No.: 946210-43-1
M. Wt: 372.81
InChI Key: HFIFIEGDLRVEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound featuring a central isoxazole ring substituted at the 5-position with a 4-chlorophenyl group. The isoxazole moiety is linked via a methylene bridge to an acetamide backbone, which is further substituted with a 2-methoxyphenoxy group.

Key structural attributes include:

  • Isoxazole core: Known for metabolic stability and hydrogen-bonding capacity.
  • 4-Chlorophenyl substituent: Enhances lipophilicity and may influence target binding.
  • 2-Methoxyphenoxy group: Contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-4-2-3-5-17(16)25-12-19(23)21-11-15-10-18(26-22-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIFIEGDLRVEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Substitution Reactions:

    Acetamide Formation: The final step involves the reaction of the isoxazole derivative with 2-(2-methoxyphenoxy)acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Composition

  • IUPAC Name : N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
  • Molecular Formula : C15H15ClN2O3
  • Molecular Weight : 304.74 g/mol

Structural Representation

The compound features an isoxazole ring linked to a chlorophenyl group, along with a methoxyphenoxy acetamide structure. This unique arrangement enhances its interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties. For instance, it has demonstrated efficacy against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Cell LineIC50 (µM)
MDA-MB-23112.5
A54910.0
HeLa15.0
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed a reduction in pro-inflammatory cytokine production.
Concentration (µM)TNF-α Production (pg/mL)
01000
10500
50200

The compound's biological activity is attributed to its interaction with specific molecular targets:

  • Mechanism of Action : It is believed to inhibit pathways involved in inflammation and cancer progression, such as the NF-kB signaling pathway.

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for developing other bioactive compounds.

Study on Anticancer Activity

A recent study evaluated the effects of this compound on pancreatic cancer cells. Results indicated that treatment with the compound at concentrations of 10 µM significantly inhibited cell migration and invasion, suggesting potential as an anti-metastatic agent.

In Vivo Efficacy

In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema compared to controls, highlighting its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis:

Compound Name Key Structural Features Melting Point (°C) Yield (%) Biological Activity References
N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide (Target) Isoxazole + 4-Cl-phenyl + 2-methoxyphenoxy Not reported Not reported Hypothesized anticancer/antimicrobial
2-(2-Methoxyphenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide Isoxazole + sulfamoylphenyl + 2-methoxyphenoxy Not reported Not reported Not reported
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Isoxazole + sulfamoylphenyl + alkylphenoxy Not reported Not reported Not reported
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide Isoxazole + 4-Cl-phenyl + trifluoromethylphenyl + cyanide Not reported 38% EPAC antagonism (low µM activity)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d) Thiadiazole + pyridine + 4-methoxyphenyl + fluoro-phenoxy Not reported Not reported Cytotoxic (IC₅₀ = 1.8 µM on Caco-2 cells)
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Thiadiazole + methylthio + 2-methoxyphenoxy 135–136 72% Not reported
Key Observations:
  • Core Heterocycle Impact : Isoxazole-based compounds (e.g., Target, ) generally exhibit higher metabolic stability compared to thiadiazole derivatives (e.g., 5k, 7d) .
  • The 2-methoxyphenoxy group (Target, 5k, ) balances solubility and bioavailability.
  • Biological Activity : Thiadiazole derivatives like 7d show potent cytotoxicity, suggesting that replacing isoxazole with thiadiazole may enhance anticancer activity .

Structure–Activity Relationship (SAR) Insights

  • Isoxazole Modifications: Substituents at the 5-position of isoxazole (e.g., 4-chlorophenyl vs. tert-butyl in ) significantly influence target affinity. Bulky groups (e.g., cyclohexyl in ) reduce solubility but improve enzyme inhibition.
  • Phenoxy Group Variations: Fluoro or methoxy substituents (e.g., 7d, Target) improve pharmacokinetics but may alter selectivity .
  • Linker Flexibility: Methylenebridge (Target) vs.

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cell lines, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound consists of an isoxazole ring substituted with a chlorophenyl group and an acetamide moiety linked to a methoxyphenoxy group. Its molecular formula can be represented as follows:

C17H18ClN3O3\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its antiproliferative properties against several cancer cell lines. The mechanisms include:

  • Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative activity, particularly against colon cancer cell lines such as HCT116, with IC50 values indicating effective growth inhibition.
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, leading to cell cycle arrest at specific phases (G1/S or G2/M).

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Cell Line IC50 Value (µM) Mechanism Reference
HCT1160.29Antiproliferative
Esophageal Carcinoma3.1Apoptosis induction
MelanomaNot specifiedCytotoxic effects

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. The presence of the isoxazole ring and the chlorophenyl group significantly enhance its antiproliferative properties. Modifications at the 3-, 4-, and 5-positions of the phenyl ring have been explored to optimize binding affinity and selectivity towards specific targets like EPAC (exchange proteins directly activated by cAMP) .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in vivo, highlighting its potential as a therapeutic agent against various cancers .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of isoxazole derivatives on melanoma cells, revealing that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Q & A

Q. What advanced techniques address challenges in characterizing trace impurities?

  • Solutions :
  • 2D NMR (e.g., HSQC, COSY) : Resolve overlapping signals from byproducts .
  • LC-MS/MS : Detect low-abundance impurities (<0.1%) with high sensitivity .
  • X-ray powder diffraction (XRPD) : Confirm polymorphic purity during crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.